4-Hydroxy-3-oxopiperazine-1-carbaldehyde
Description
4-Hydroxy-3-oxopiperazine-1-carbaldehyde is a piperazine derivative characterized by a hydroxyl (-OH) group at the 4-position, a ketone (-C=O) at the 3-position, and a formyl (-CHO) group at the 1-position of the piperazine ring (Figure 1).
Properties
CAS No. |
153805-50-6 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
4-hydroxy-3-oxopiperazine-1-carbaldehyde |
InChI |
InChI=1S/C5H8N2O3/c8-4-6-1-2-7(10)5(9)3-6/h4,10H,1-3H2 |
InChI Key |
YVDSMJPHWFPENE-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1C=O)O |
Canonical SMILES |
C1CN(C(=O)CN1C=O)O |
Synonyms |
1-Piperazinecarboxaldehyde, 4-hydroxy-3-oxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Piperazine-Carbaldehyde Derivatives
Piperazine-carbaldehyde derivatives exhibit diverse biological and chemical properties depending on substituents. Key analogs from the literature include:
4-(3-Nitrophenyl)piperazine-1-carbaldehyde (CAS 1081115-59-4)
- Structure: A nitro (-NO₂) group on the phenyl ring attached to the piperazine core.
- Molecular Formula : C₁₁H₁₃N₃O₃ .
4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde (CAS 951937-41-0)
- Structure : Incorporates a coumarin-derived moiety linked via an acetyl group.
- Molecular Formula : C₂₃H₂₂N₂O₆ .
- Key Differences : The bulky coumarin substituent likely reduces solubility in polar solvents compared to the simpler hydroxy-oxo substitution in the target compound. This steric bulk may also hinder interactions in biological systems.
2-(4-Benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 462069-53-0)
- Structure : Features a fused pyrido-pyrimidine ring system with an oxo group.
- Molecular Formula : C₂₀H₂₀N₄O₂ .
- Key Differences : The conjugated oxo group in the heterocyclic ring system may enhance planarity and π-π stacking interactions, differing from the aliphatic 3-oxo group in the target compound.
Data Tables: Structural and Functional Comparison
*Inferred from IUPAC naming rules.
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